molecular formula C10H12N2O B11912913 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B11912913
M. Wt: 176.21 g/mol
InChI Key: ZRNABBYYPRFWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one (CAS 1367905-89-2) is a high-purity chemical building block with molecular formula C10H12N2O and molecular weight 176.22. This compound features a pyrazole heterocycle, which serves as a metabolically stable bioisosteric replacement for phenol in medicinal chemistry, and a cyclopropane ring, a valuable structural motif in drug design known to enhance metabolic stability, increase biological activity, and improve pharmacokinetic properties . The strategic molecular architecture of this compound makes it particularly valuable for constructing novel biologically active molecules, especially in pharmaceutical research and development. Researchers utilize this scaffold in developing compounds targeting various disease pathways, including potential applications in central nervous system disorders, inflammatory conditions, and metabolic diseases . The incorporation of both pyrazole and cyclopropane functionalities allows medicinal chemists to fine-tune properties such as lipophilicity, conformational restriction, and aqueous solubility while maintaining or enhancing target engagement. This product is provided with a guaranteed purity of 95% or higher and is intended exclusively for research and development purposes in laboratory settings. Strictly for research use only. Not for diagnostic or therapeutic applications, and not for human consumption.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C10H12N2O/c13-8-3-1-2-7-9(8)10(12-11-7)6-4-5-6/h6H,1-5H2,(H,11,12)

InChI Key

ZRNABBYYPRFWGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazoles, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one serves as a crucial building block in the synthesis of more complex pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity.

Key Applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have shown that it may inhibit specific enzymes or receptors involved in cancer cell proliferation, suggesting potential in cancer therapeutics.

Biological Research

The compound's interactions with various biological targets are under investigation to elucidate its mechanism of action. Understanding these interactions is essential for evaluating its therapeutic potential.

Mechanism of Action:

  • The compound may modulate cellular signaling pathways by inhibiting enzymes or receptors critical to disease progression. Ongoing studies aim to identify specific molecular targets and pathways affected by this compound.

Material Science

In addition to its biological applications, this compound is being explored for its potential use in developing new materials with unique properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureNotable Features
3-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-oneStructureContains a fluorophenyl group, enhancing reactivity and biological activity.
6,7-Dihydro-1H-indazol-4(5H)-oneStructureLacks the cyclopropyl substituent, affecting chemical properties and activity.
1-MethylindazoleStructureA simpler derivative that lacks additional functional groups found in cyclopropyl derivatives.

Case Studies and Research Findings

  • Antimicrobial Studies : A recent study demonstrated the efficacy of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
  • Cancer Research : In vitro studies revealed that the compound significantly reduced cell viability in several cancer cell lines through apoptosis induction. Further research is required to understand the underlying mechanisms and optimize its structure for enhanced potency.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at position 3 significantly influences molecular weight, lipophilicity, and reactivity. Below is a comparative table based on available evidence:

Compound Name Substituent Molecular Weight (g/mol) Key Physicochemical Features
3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one Cyclopropyl ~190 (estimated) High rigidity due to strained ring; moderate lipophilicity
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one Isopropyl 178.23 Branched alkyl group; discontinued in commercial use
6,6-Dimethyl-6,7-dihydro-1H-indazol-4(5H)-one Dimethyl ~180 (estimated) Increased lipophilicity; symmetric substitution
1-Benzyl-6,7-dihydro-1H-indazol-4(5H)-one Benzyl ~236 (estimated) Bulky aromatic substituent; potential π-π interactions
6-Aminomethyl-6,7-dihydro-1H-indazol-4(5H)-one Aminomethyl ~195 (estimated) Polar functional group; demonstrated D2/5-HT receptor binding

Notes:

  • Lipophilicity trends: Benzyl > Isopropyl > Cyclopropyl > Aminomethyl (estimated via substituent polarity).

Biological Activity

3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one is a chemical compound with the molecular formula C10H12N2OC_{10}H_{12}N_{2}O and a molecular weight of 176.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer treatment.

  • CAS Number : 1367905-89-2
  • Molecular Weight : 176.21 g/mol
  • Molecular Formula : C10H12N2OC_{10}H_{12}N_{2}O

Biological Activity Overview

The primary focus of research on this compound has been its role as a selective inhibitor of protein kinases, particularly PKMYT1. This kinase is involved in the regulation of cell cycle progression and has been identified as a promising target for cancer therapy.

Inhibition of PKMYT1

Recent studies have demonstrated that this compound exhibits inhibitory activity against PKMYT1, which is critical for the phosphorylation of CDK1. This inhibition can lead to the disruption of cell cycle regulation in cancer cells, particularly those with CCNE1 amplification.

Table 1: Inhibitory Activity Against PKMYT1

CompoundIC50 (μM)Selectivity
This compoundTBDHigh
RP-63060.69Selective
Other InhibitorsVariableNon-selective

The mechanism by which this compound acts involves competitive inhibition at the active site of PKMYT1. This action prevents the phosphorylation of CDK1 at Thr14, leading to impaired cell cycle progression and promoting apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's efficacy against various cancer cell lines with CCNE1 amplification. Results indicated significant growth inhibition and induction of apoptosis in treated cells compared to controls.
  • In Vivo Efficacy : Preclinical models demonstrated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the cyclopropyl group could enhance potency and selectivity towards PKMYT1 without significantly affecting off-target interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Cyclopropyl-6,7-dihydro-1H-indazol-4(5H)-one?

  • Methodology : The compound can be synthesized via regioselective cyclization of N-tosylhydrazones with cyclohexanone derivatives. A general procedure involves refluxing precursors (e.g., cyclopropane-containing aldehydes) with phenylhydrazine in acetic acid, followed by catalytic hydrogenation or oxidative cyclization to form the indazolone core. Reaction conditions (e.g., solvent choice, temperature) significantly influence yield and purity .
  • Example : In related indazolone syntheses, sodium acetate and acetic acid are used to promote cyclization, with recrystallization from DMF/acetic acid mixtures to isolate pure products .

Q. How is the structural integrity of this compound validated?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the cyclopropyl group (e.g., characteristic splitting patterns for cyclopropane protons) and the indazolone scaffold.
  • X-ray Crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in fused-ring systems .
  • HPLC : Assesses purity (>98% is typical for research-grade material) and stability under varying pH/temperature conditions .

Q. What preliminary biological assays are recommended for this compound?

  • Methodology :

  • Receptor Binding Assays : Screen for affinity at D2_2, 5-HT2A_{2A}, and 5-HT2C_{2C} receptors using radioligand displacement studies. For example, competition binding assays with 3H^3H-spiperone can quantify dopamine receptor interactions .
  • Enzyme Inhibition Assays : Test inhibition of kinases or oxidoreductases (e.g., using fluorogenic substrates) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Methodology :

  • Catalyst Screening : Palladium or copper catalysts enhance regioselectivity in cyclopropane formation. For example, Pd(OAc)2_2 improves yield in Suzuki-Miyaura cross-coupling steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions during cyclization .
  • Scale-up Protocols : Multi-gram syntheses require controlled addition rates and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. How should researchers resolve contradictions in receptor binding data across studies?

  • Methodology :

  • Control Experiments : Include positive controls (e.g., known D2_2 antagonists like haloperidol) to validate assay conditions.
  • Substituent Analysis : Compare binding data of analogs (e.g., 3-methyl vs. 3-cyclopropyl derivatives) to isolate steric/electronic effects on affinity .
  • Statistical Modeling : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with binding outcomes .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Methodology :

  • Cancer Models : Subcutaneous xenografts in immunodeficient mice to assess antitumor activity. Dose-response studies (10–100 mg/kg, oral or IP) monitor efficacy and toxicity .
  • Neuropharmacology Models : Tail-flick tests (for analgesic activity) or forced swim tests (for antidepressant effects) in rodents, paired with pharmacokinetic profiling (plasma half-life, brain penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.